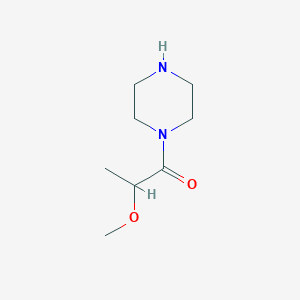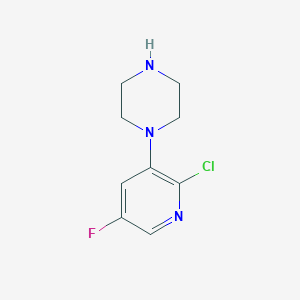
1-(2-Chloro-5-fluoropyridin-3-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5-fluoropyridin-3-yl)piperazine is a heterocyclic organic compound that features a piperazine ring bonded to a pyridine ring substituted with chlorine and fluorine atoms
準備方法
The synthesis of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine typically involves the reaction of 2-chloro-5-fluoropyridine with piperazine under specific conditions. One common method includes:
Reaction Conditions: The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures.
Catalysts and Reagents: Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction. Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to deprotonate the piperazine, making it more nucleophilic.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
1-(2-Chloro-5-fluoropyridin-3-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles. For example, nucleophilic aromatic substitution (SNAr) can replace the chlorine atom with groups like amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to remove the halogen atoms.
Common Reagents and Conditions: Typical reagents include sodium borohydride (NaBH4) for reduction and hydrogen peroxide (H2O2) for oxidation. Conditions often involve mild temperatures and neutral to slightly basic pH.
Major Products: The major products depend on the specific reaction but can include various substituted pyridines and piperazines.
科学的研究の応用
1-(2-Chloro-5-fluoropyridin-3-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating receptor binding and enzyme inhibition due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals due to its stability and reactivity.
作用機序
The mechanism by which 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine exerts its effects involves:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors.
Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, leading to changes in cellular function. This can include alterations in signal transduction pathways and gene expression.
類似化合物との比較
1-(2-Chloro-5-fluoropyridin-3-yl)piperazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone and 1-(2-Chloro-5-fluoropyridin-3-yl)methanamine share structural similarities but differ in their functional groups.
Uniqueness: The presence of both chlorine and fluorine atoms on the pyridine ring, along with the piperazine moiety, gives this compound unique chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable in various applications.
特性
分子式 |
C9H11ClFN3 |
|---|---|
分子量 |
215.65 g/mol |
IUPAC名 |
1-(2-chloro-5-fluoropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H11ClFN3/c10-9-8(5-7(11)6-13-9)14-3-1-12-2-4-14/h5-6,12H,1-4H2 |
InChIキー |
NMYLVKBETJBXKW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C(N=CC(=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



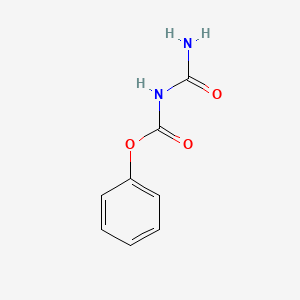
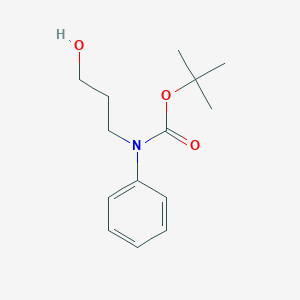

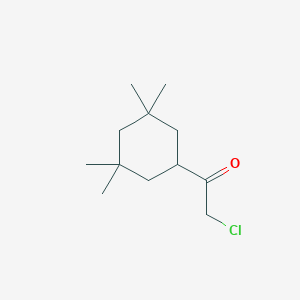

![Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate](/img/structure/B13556011.png)
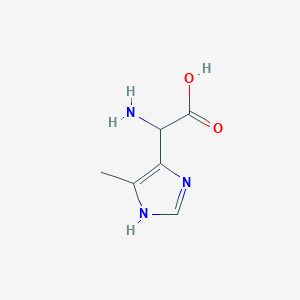
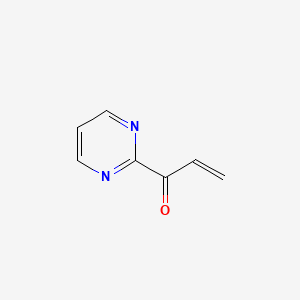
![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride](/img/structure/B13556033.png)
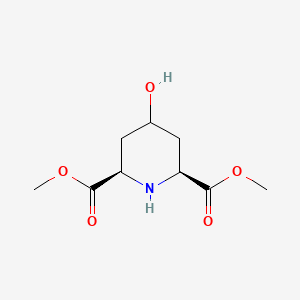
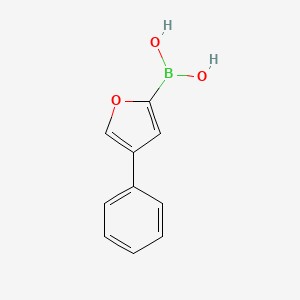
![N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide](/img/structure/B13556045.png)
